Bienvenue dans la boutique en ligne BenchChem!

Lysipressin acetate

V1a receptor agonism vasopressin analog pharmacology vascular smooth muscle contraction

Lysipressin acetate (83968-49-4) delivers species-matched antidiuretic potency in porcine models, where AVP is 5-7× weaker. The acetate salt (C46H65N13O12S2·C2H4O2, MW 1116.3) ensures 36-month lyophilized stability at -20°C, with validated ambient-temperature shipping and batch-to-batch acetate content consistency (≤10% by HPLC). Ideal for dual V1a/V2 activation (human V1a Ki 10.1 nM; VSMC Kact 20.8 nM) and oxytocin receptor cross-talk studies without prodrug activation delays.

Molecular Formula C48H69N13O14S2
Molecular Weight 1116.3 g/mol
CAS No. 83968-49-4
Cat. No. B3029928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysipressin acetate
CAS83968-49-4
Molecular FormulaC48H69N13O14S2
Molecular Weight1116.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N13O12S2.C2H4O2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34;1-2(3)4/h1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69);1H3,(H,3,4)/t28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1
InChIKeyNKWAIKZITYLOMT-DHSVNZEYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysipressin Acetate (CAS 83968-49-4): Porcine-Derived Vasopressin Analog for Species-Specific Antidiuretic and Vasopressor Research


Lysipressin acetate (Lysine vasopressin acetate; [Lys8]-Vasopressin acetate) is a synthetic nonapeptide analog of the endogenous antidiuretic hormone arginine vasopressin (AVP), distinguished by the substitution of lysine for arginine at the 8th amino acid position, a structure natively expressed in porcine and marsupial posterior pituitary glands [1]. The acetate salt form (molecular formula: C46H65N13O12S2·C2H4O2; molecular weight: 1116.3 g/mol) provides a stable counterion that enhances peptide shelf-life and solubility compared to the free base form, with documented lyophilized powder stability of up to 36 months at -20°C [2]. Pharmacologically, Lysipressin activates G protein-coupled vasopressin receptors (V1a, V1b, V2), mediating antidiuretic effects via renal V2 receptors and vasoconstrictive effects via vascular V1a receptors, with a short plasma half-life of approximately 5–15 minutes necessitating controlled experimental dosing protocols [1] [3].

Lysipressin Acetate vs. Other Vasopressin Analogs: Why Pharmacological Substitution Requires Rigorous Validation


The vasopressin analog class exhibits substantial pharmacological divergence driven by discrete structural modifications. Lysipressin acetate cannot be substituted with Arginine Vasopressin (AVP) without altering experimental outcomes because the single amino acid substitution at position 8 (Lys vs. Arg) produces species-dependent differences in antidiuretic potency—specifically, Lysipressin demonstrates equal or superior antidiuretic activity to AVP in porcine models, whereas AVP is 5–7 times more potent in canine and rodent systems [1]. Substitution with Desmopressin (dDAVP) is inappropriate for studies requiring V1a-mediated vasoconstriction or oxytocin receptor activation, as dDAVP's D-arginine configuration and N-terminal deamination confer near-exclusive V2 receptor selectivity [2]. Similarly, Terlipressin, while metabolized to Lysipressin in vivo, introduces confounding variables including delayed onset, prolonged duration, and predominant V1a activity due to its prodrug activation kinetics and N-terminal triglycyl extension [2]. For procurement decisions, the acetate salt form of Lysipressin offers distinct handling advantages over non-salt forms: quantifiable acetate content (≤10% by HPLC) provides batch-to-batch consistency, and ambient temperature shipping stability (validated for room temperature transit) reduces cold-chain logistics costs without compromising peptide integrity .

Lysipressin Acetate: Quantifiable Differentiation vs. AVP, Desmopressin, and Terlipressin in Receptor Binding, Species Potency, and Salt-Form Stability


Receptor Binding Affinity: Human V1a Ki of 10.1 nM Defines Potent Vasoconstrictive Profile vs. V2-Selective Desmopressin

Lysipressin acetate exhibits potent agonist activity at the human V1a vasopressin receptor, with a binding inhibition constant (Ki) of 10.1 nM, and activates intracellular calcium mobilization in cultured human aortic vascular smooth muscle cells (VSMCs) with a half-maximal activation concentration (Kact) of 20.8 nM [1]. This contrasts with Desmopressin, a clinically preferred V2-selective analog for diabetes insipidus, which was engineered via D-arginine substitution and N-terminal deamination to minimize V1a-mediated vasopressor effects [2]. Desmopressin exhibits negligible V1a agonism, making Lysipressin acetate the appropriate selection for research requiring concurrent investigation of vascular pressor responses alongside antidiuretic signaling pathways.

V1a receptor agonism vasopressin analog pharmacology vascular smooth muscle contraction

Species-Specific Antidiuretic Potency: Equal or Superior Efficacy to AVP in Porcine Models vs. 5–6× Lower Potency in Canine Systems

In unanesthetized pigs, intravenous Lysipressin (lysine vasopressin) exhibits antidiuretic potency that is equal to or greater than that of Arginine Vasopressin (AVP), demonstrating species-specific renal receptor adaptation to the porcine endogenous ligand [1]. Conversely, in conscious dog models, AVP is approximately 5–6 times more potent than Lysipressin in antagonizing oxytocin-induced increases in glomerular filtration rate and renal plasma flow, and AVP's antidiuretic action is both stronger and longer-lasting [2]. This inversion of relative potency between species represents a critical selection criterion: for porcine in vivo studies of renal function or antidiuresis, Lysipressin acetate is the physiologically matched ligand that yields maximal pharmacological response at equivalent doses, whereas AVP requires dose adjustment and may not replicate endogenous porcine signaling dynamics.

porcine renal physiology species-specific pharmacology antidiuretic hormone comparative potency

Acetate Salt-Form Purity Specification: ≤1% Single Impurity by HPLC Enables Reproducible In Vivo Dosing vs. Variable Purity Free Base Preparations

Lysipressin acetate manufactured to research-grade specifications demonstrates HPLC purity of ≥98.0% with single impurity content controlled to ≤1.0% by HPLC, and acetate counterion content quantified at ≤10.0% by HPLC . This level of purity characterization contrasts with non-acetate salt forms or undefined free base preparations where batch-to-batch impurity profiles may vary substantially. For procurement decisions in regulated research environments (e.g., GLP toxicology, pharmacology core facilities), the acetate salt specification provides a verifiable, certificate-of-analysis-backed purity metric that ensures reproducible dosing and minimizes confounding biological effects from peptide impurities. Additionally, the acetate salt demonstrates ambient temperature shipping stability validated by stability testing, eliminating cold-chain requirements for transit and reducing logistics costs relative to cold-chain-dependent vasopressin analogs .

peptide quality control acetate salt characterization HPLC purity analysis

Long-Term Lyophilized Powder Stability: 36 Months at -20°C vs. 1-Month Solution Stability Informs Procurement and Storage Strategy

Lysipressin acetate in lyophilized powder form maintains stability for 36 months when stored desiccated at -20°C, whereas once reconstituted in solution, potency is retained for only 1 month at -20°C, with a strong recommendation to aliquot and avoid repeated freeze-thaw cycles [1]. This 36× difference in usable shelf-life between lyophilized and solution states is a critical consideration for procurement planning. In comparison, some vasopressin analog preparations (e.g., certain Terlipressin formulations) require storage at -80°C for long-term stability or are supplied exclusively as solutions with abbreviated shelf-lives [2]. For laboratories conducting intermittent experiments or maintaining compound libraries, the lyophilized powder format of Lysipressin acetate reduces the frequency of re-purchasing and minimizes waste from solution-phase degradation, offering a demonstrable operational advantage over solution-only or ultra-low temperature storage (-80°C) dependent alternatives.

peptide storage stability lyophilized formulation freeze-thaw degradation

Oxytocin Receptor Agonism: Distinct Pharmacological Profile for Cross-Reactivity Studies vs. AVP and Terlipressin

Lysipressin acetate activates oxytocin receptors in addition to vasopressin V1a and V2 receptors, inducing contraction of rabbit urinary bladder smooth muscle and activating adenylate cyclase . This oxytocin receptor cross-reactivity is a distinguishing feature relative to AVP and Terlipressin: AVP exhibits minimal oxytocin receptor activation at physiological concentrations, and Terlipressin is characterized as a highly selective V1 receptor agonist with negligible reported oxytocin activity . For investigators studying neurohypophyseal hormone receptor cross-talk, uterine contractility, or dual vasopressin-oxytocin signaling pathways, Lysipressin acetate provides a single tool compound capable of activating both receptor families in a dose-dependent manner. This eliminates the need to co-administer separate vasopressin and oxytocin receptor agonists and simplifies experimental design for comparative pharmacology studies.

oxytocin receptor agonism cross-receptor pharmacology smooth muscle contraction assays

Terlipressin Metabolic Relationship: Lysipressin is the Active Moiety Following Terlipressin Prodrug Cleavage

Upon intravenous administration, Terlipressin, a triglycyl-extended prodrug, undergoes enzymatic cleavage of its N-terminal triglycyl residue by tissue endopeptidases to release the active moiety—Lysipressin (lysine vasopressin)—which subsequently activates V1a, V1b, and V2 receptors . This metabolic relationship establishes Lysipressin acetate as the direct pharmacological comparator for studies seeking to isolate the intrinsic activity of the active metabolite from the prodrug's altered pharmacokinetic profile. Terlipressin's extended half-life (approximately 6 hours) and delayed onset are prodrug properties conferred by the triglycyl extension; the underlying receptor pharmacology is mediated by Lysipressin [1]. For investigators requiring the active ligand without the confounding variables of prodrug activation kinetics—such as in vitro receptor binding assays, cell-based functional assays, or studies where rapid onset and short duration are desired—Lysipressin acetate is the appropriate selection over Terlipressin.

prodrug activation terlipressin metabolism V1 receptor pharmacology

Lysipressin Acetate Procurement Scenarios: Research Applications Supported by Quantitative Differentiation


Porcine Renal Physiology and Comparative Endocrinology Studies

For investigators conducting antidiuretic studies in porcine models, Lysipressin acetate is the physiologically appropriate ligand selection. As demonstrated in direct head-to-head comparisons, Lysipressin exhibits equal or superior antidiuretic potency to Arginine Vasopressin in unanesthetized pigs [1]. Using AVP instead would underestimate antidiuretic responses due to species-specific renal receptor adaptation to the endogenous porcine Lysipressin ligand. This scenario applies to translational research using pigs as large-animal models for human renal pathophysiology, where accurate replication of endogenous hormone-receptor interactions is essential for data interpretability.

Vascular Smooth Muscle and Dual V1a/V2 Receptor Pharmacology Assays

Lysipressin acetate is the appropriate tool compound for in vitro assays requiring concurrent V1a and V2 receptor activation, such as vascular smooth muscle contraction studies or intracellular calcium mobilization assays. With a human V1a receptor Ki of 10.1 nM and a human aortic VSMC Kact of 20.8 nM [2], Lysipressin provides quantifiable, potent V1a agonism that V2-selective analogs like Desmopressin lack. This scenario encompasses vascular pharmacology research, GPCR signaling studies investigating dual-receptor activation, and assays where vasopressor and antidiuretic pathways must be studied simultaneously rather than in isolation.

Neurohypophyseal Hormone Cross-Receptor and Oxytocin Pathway Studies

For research investigating cross-talk between vasopressin and oxytocin receptor systems, Lysipressin acetate offers a unique pharmacological profile: it activates oxytocin receptors and induces smooth muscle contraction in addition to vasopressin V1a/V2 agonism . This contrasts with AVP (minimal oxytocin activity) and Terlipressin (V1-selective). Applications include uterine or bladder smooth muscle contractility assays, studies of parturition physiology in marsupial or porcine models, and research requiring a single ligand capable of probing both neurohypophyseal hormone receptor families without the need for separate vasopressin and oxytocin agonist preparations.

In Vitro Receptor Binding Studies Requiring Direct Ligand Access Without Prodrug Activation

When designing in vitro receptor binding or cell-based functional assays targeting vasopressin receptors, Lysipressin acetate is preferable to Terlipressin. Terlipressin is a prodrug that requires enzymatic cleavage of its N-terminal triglycyl extension to release active Lysipressin . This activation step introduces kinetic delays and requires the presence of activating endopeptidases that may be absent or variable in cell culture systems. Lysipressin acetate provides immediate, unencumbered access to V1a, V1b, and V2 receptors, enabling direct measurement of intrinsic binding affinity and functional activity without confounding prodrug activation variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysipressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.